2-Methylbutyl 2-(4-chloro-2-methylphenoxy)propionate
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Overview
Description
2-Methylbutyl 2-(4-chloro-2-methylphenoxy)propionate is an organic compound with the molecular formula C15H21ClO3 and a molecular weight of 284.77844 . This compound is characterized by the presence of a 4-chloro-2-methylphenoxy group attached to a propionate ester, which is further linked to a 2-methylbutyl group. It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutyl 2-(4-chloro-2-methylphenoxy)propionate typically involves the esterification of 2-(4-chloro-2-methylphenoxy)propanoic acid with 2-methylbutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methylbutyl 2-(4-chloro-2-methylphenoxy)propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxypropionates.
Scientific Research Applications
2-Methylbutyl 2-(4-chloro-2-methylphenoxy)propionate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methylbutyl 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 4-(4-chloro-2-methylphenoxy)-: Similar structure but with a butanoic acid backbone.
Octyl ®-2-(4-chloro-2-methylphenoxy)propionate: Similar ester but with an octyl group instead of a 2-methylbutyl group.
Uniqueness
2-Methylbutyl 2-(4-chloro-2-methylphenoxy)propionate is unique due to its specific ester linkage and the presence of both a 2-methylbutyl group and a 4-chloro-2-methylphenoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
97635-42-2 |
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Molecular Formula |
C15H21ClO3 |
Molecular Weight |
284.78 g/mol |
IUPAC Name |
2-methylbutyl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C15H21ClO3/c1-5-10(2)9-18-15(17)12(4)19-14-7-6-13(16)8-11(14)3/h6-8,10,12H,5,9H2,1-4H3 |
InChI Key |
XALBPNKLACRSBK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
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